molecular formula C9H16O3 B1400621 Ethyl 2-(1-Hydroxycyclobutyl)propanoate CAS No. 1132814-61-9

Ethyl 2-(1-Hydroxycyclobutyl)propanoate

Cat. No.: B1400621
CAS No.: 1132814-61-9
M. Wt: 172.22 g/mol
InChI Key: DVYRIHBTTVITGX-UHFFFAOYSA-N
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Description

Ethyl 2-(1-Hydroxycyclobutyl)propanoate is an ester derivative featuring a cyclobutyl ring substituted with a hydroxyl group at the 1-position and a propanoate ester moiety. This compound’s structural uniqueness lies in the strained cyclobutane ring, which influences its reactivity and stability. Cyclobutane derivatives are often explored in medicinal chemistry due to their ability to confer rigidity and modulate pharmacokinetic properties. Potential applications could include pharmaceutical intermediates or agrochemical precursors, though further studies are required to confirm these uses.

Properties

CAS No.

1132814-61-9

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

ethyl 2-(1-hydroxycyclobutyl)propanoate

InChI

InChI=1S/C9H16O3/c1-3-12-8(10)7(2)9(11)5-4-6-9/h7,11H,3-6H2,1-2H3

InChI Key

DVYRIHBTTVITGX-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)C1(CCC1)O

Canonical SMILES

CCOC(=O)C(C)C1(CCC1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between Ethyl 2-(1-Hydroxycyclobutyl)propanoate and related ethyl propanoate derivatives:

Compound Name Substituent/Ring Functional Groups Key Structural Features
This compound 1-Hydroxycyclobutyl Hydroxyl, ester Strained cyclobutane ring with -OH
Ethyl 2-amino-3-cyclobutylpropanoate Cyclobutyl, amino Amino, ester Cyclobutane with amino group
Ethyl 3-(1-benzyl-4-piperidyl)propanoate Benzyl-piperidine Ester, tertiary amine Nitrogen-containing heterocycle
Fenoxaprop ethyl ester Aromatic/heterocyclic ether Ester, chloro-benzoxazole Agrochemical backbone
Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate Cyclopentyl, dual ketones Two ketones, ester Highly polar, reactive ketone groups

Key Observations :

  • Agrochemical derivatives like fenoxaprop ethyl ester prioritize aromatic/heterocyclic substituents for bioactivity, whereas the target compound’s smaller cyclobutane may favor pharmaceutical applications.

Analysis :

  • High yields (>80%) are achievable in cyclobutane and piperidine derivatives via optimized protection strategies.

Insights :

  • Agrochemical derivatives prioritize halogenated aromatic systems, whereas the target compound’s hydroxylated cyclobutane may align with drug design for metabolic stability.
Physicochemical Properties
  • Solubility : The hydroxycyclobutyl group likely enhances water solubility compared to lipophilic analogs like benzyl-piperidine derivatives.
  • Reactivity : The hydroxyl group may render the compound prone to oxidation, unlike stabilized systems like dioxane-containing peroxides.
  • Safety: Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate’s ketone groups necessitate stringent handling (e.g., inhalation precautions), whereas the target compound’s hydroxyl group may reduce acute toxicity.

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